2-アミノ-6-(4-クロロフェニル)ピリミジン-4(3H)-オン

説明

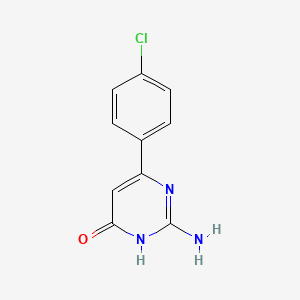

2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗線維化薬開発

この化合物のピリミジンコアは、抗線維化活性と関連付けられています。 研究によると、ピリミジンの誘導体は、細胞培養におけるコラーゲンとヒドロキシプロリンの発現を阻害することが示されており、新規抗線維化薬としての可能性を示唆しています 。この用途は、細胞外マトリックスタンパク質の蓄積が瘢痕化と機能障害につながる肝線維症などの疾患の治療において特に重要です。

抗菌剤

ピリミジン誘導体は、抗菌性を示すことが報告されています。 2-アミノ-6-(4-クロロフェニル)ピリミジン-4(3H)-オンの構造類似体は、合成され、さまざまな細菌および真菌株に対して試験されて、新しい抗菌剤を開発することができます 。

抗ウイルス研究

この化合物の骨格は、抗ウイルス活性に適しています。ピリミジン環を修飾することにより、研究者はウイルス複製プロセスを阻害する可能性のある誘導体を作成できます。 この用途は、出現するウイルス感染症に対する治療法の継続的な探索において不可欠です 。

抗腫瘍活性

ピリミジン誘導体は、抗腫瘍性を有することが知られています。 問題の化合物は、腫瘍の増殖と増殖を阻害する有効性を評価できる新しい分子の合成のためのリード構造として役立ちます 。

生物活性

2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound's structure features a chlorophenyl group that may enhance its pharmacological properties. This article reviews its biological activity, focusing on anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one is C10H8ClN3O. It is characterized by the presence of an amino group at the 2-position and a chlorophenyl substituent at the 6-position of the pyrimidine ring. The compound is synthesized through various methods involving pyrimidine derivatives and chlorinated phenyl compounds, often yielding high purity levels suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Below is a summary of key findings regarding its biological activity:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways, notably caspase-3, which is crucial for programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and P53, alongside decreased levels of anti-apoptotic protein Bcl-2 .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the S phase, preventing cancer cells from proliferating effectively .

- Targeting Specific Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt pathway, which is critical for cell survival and growth .

Case Studies

Several case studies have explored the efficacy of 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one in various cancer models:

- Case Study A : In vitro tests demonstrated significant cytotoxicity against leukemia cell lines with IC50 values indicating strong potency compared to standard chemotherapeutics like Doxorubicin .

- Case Study B : The compound exhibited selective toxicity towards cancer cells while maintaining a favorable safety profile against normal human lung fibroblast cells (WI-38), suggesting its potential for targeted therapy .

特性

IUPAC Name |

2-amino-4-(4-chlorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGLZZHXSGMSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。